molecular formula C14H22N4O2 B5610550 N-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxamide

N-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxamide

Cat. No. B5610550
M. Wt: 278.35 g/mol
InChI Key: RJLDTVBOYYTNIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxamide often involves condensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups. A representative process includes the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation in refluxing acetic acid, showing the utility of such methodologies in generating N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

While specific studies on the molecular structure of this compound were not found, related research on the structural analysis of similar compounds, such as ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, indicates selective cyclocondensation with 1,3-dicarbonyl compounds. These reactions yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing the significance of molecular structure in directing chemical synthesis (Lebedˈ et al., 2012).

Chemical Reactions and Properties

Research on compounds structurally akin to this compound often explores their reactivity in various chemical contexts. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides demonstrates the adaptability of pyrazole derivatives in forming compounds with potential insecticidal and fungicidal activities, reflecting the diverse chemical properties and reactions these structures can undergo (Zhu et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. Many pyrazole compounds are used in medicinal chemistry and drug discovery, where their mechanisms of action can involve interactions with various biological targets .

Future Directions

The future directions for research and development involving pyrazole compounds are likely to continue to focus on their applications in medicinal chemistry, drug discovery, and other fields. The development of new synthetic techniques and the discovery of new biological activities related to pyrazole derivatives are areas of ongoing research .

properties

IUPAC Name

N-ethyl-1-(5-propyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-5-11-8-12(17-16-11)14(20)18-7-6-10(9-18)13(19)15-4-2/h8,10H,3-7,9H2,1-2H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLDTVBOYYTNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCC(C2)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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